

An In-depth Technical Guide to the Chemical Structure of DPPD-Q

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Compound of Interest

Compound Name: DPPD-Q

Cat. No.: B3051505

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DPPD-Q, a quinone derivative of N,N'-diphenyl-p-phenylenediamine (DPPD), is a compound of growing interest to researchers in environmental science, toxicology, and materials science. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical methods for professionals in drug development and related scientific fields.

Chemical Identity and Structure

DPPD-Q, formally known as 2,5-bis(phenylamino)-2,5-cyclohexadiene-1,4-dione, is an oxidized product of the antioxidant DPPD.^{[1][2][3]} Its chemical structure is characterized by a central quinone ring with two phenylamino groups attached at the 2 and 5 positions.

Below is a diagram representing the chemical structure of **DPPD-Q**.

Caption: Chemical structure of **DPPD-Q**.

Physicochemical Properties

A summary of the key physicochemical properties of **DPPD-Q** is presented in the table below for easy reference and comparison.

Property	Value	Reference
IUPAC Name	2,5-bis(phenylamino)-2,5-cyclohexadiene-1,4-dione	[2]
Synonyms	DPPD-Q, C.I. 56000, 2,5-Dianilino-1,4-benzoquinone, N,N'-Diphenyl-p-phenylenediamine quinone	[1][2][4]
CAS Number	3421-08-7	[1][2][4]
Molecular Formula	C ₁₈ H ₁₄ N ₂ O ₂	[1][2][4]
Molecular Weight	290.32 g/mol	[2]
Appearance	Solid	[1][4]
Solubility	Soluble in Trifluoroacetic acid	[1][5]
SMILES	<chem>O=C1C=C(C(C=C1NC2=CC=CC=C2)=O)NC3=CC=CC=C3</chem>	[1]
InChI	InChI=1S/C18H14N2O2/c21-17-12-16(20-14-9-5-2-6-10-14)18(22)11-15(17)19-13-7-3-1-4-8-13/h1-12,19-20H	[1][2]
InChIKey	GETDOINCEIMJDH-UHFFFAOYSA-N	[1][2]

Experimental Protocols

A general method for the synthesis of **DPPD-Q** involves the concurrent Michael addition of benzoquinone with an appropriate amine, followed by oxidation.[6][7]

Detailed Methodology:

- Purification of Reactant: Benzoquinone is purified by recrystallization from dichloromethane (DCM).[6]

- Michael Addition: The purified benzoquinone is reacted with ortho-toluidine under reflux conditions.[6] This reaction proceeds via a Michael addition mechanism.
- Isolation: The resulting product, **DPPD-Q**, is isolated by filtration.[6]
- Purification: Further purification can be achieved through column chromatography.[6]
- Purity Confirmation: The purity and identity of the synthesized **DPPD-Q** are confirmed using analytical techniques such as proton nuclear magnetic resonance (^1H NMR), carbon-13 NMR (^{13}C NMR), and liquid chromatography-high-resolution mass spectrometry (LC-HRMS). [6][7]

The following diagram illustrates the general workflow for the synthesis of **DPPD-Q**.



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Caption: General workflow for the synthesis of **DPPD-Q**.

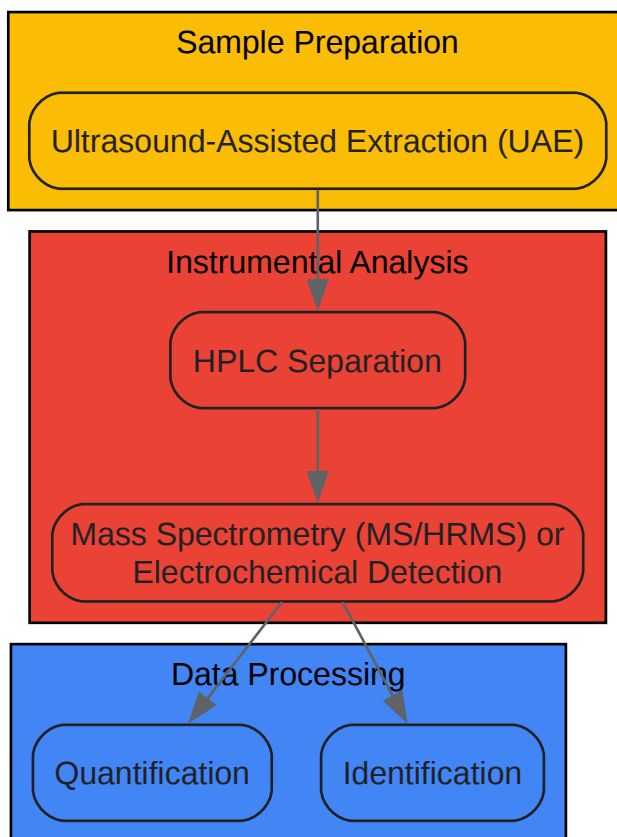
The detection and quantification of **DPPD-Q** in various environmental and biological matrices are typically performed using advanced analytical techniques.[8][9]

Key Methodologies:

- Sample Preparation: For solid samples like soil or sediment, ultrasound-assisted extraction (UAE) is a common method to extract **DPPD-Q**. [9]
- Chromatographic Separation: High-performance liquid chromatography (HPLC) is employed to separate **DPPD-Q** from other components in the sample extract.[10]
- Mass Spectrometric Detection: Mass spectrometry (MS), often coupled with chromatography (LC-MS), is used for the sensitive and selective detection and quantification of **DPPD-Q**. [6] [11] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for confident identification.[6]

- Electrochemical Detection: Electrochemical methods offer an alternative approach for the detection of **DPPD-Q**, valued for their potential for high sensitivity and portability.[8][9]

The diagram below outlines a typical analytical workflow for **DPPD-Q**.



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